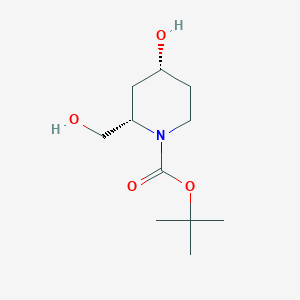
2-(1,3-oxazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-oxazol-4-yl)acetic acid is a compound that contains an oxazole ring, which is a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom . The oxazole ring is an important structural motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are universal and popular among synthetic chemists .Molecular Structure Analysis
Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives, such as 2-(1,3-oxazol-4-yl)acetic acid, would depend on their substitution pattern and other structural features .科学的研究の応用
Antimicrobial Activity
Oxazole derivatives, including 2-(1,3-oxazol-4-yl)acetic acid, have been found to exhibit significant antimicrobial activity . For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against various bacteria .
Anticancer Activity
Oxazole derivatives have also been associated with anticancer activity . They have been evaluated for their anticancer activity on various human tumor cell lines .
Anti-inflammatory and Analgesic Activity
The substituted 1,3,4-oxadiazoles, which are heterocyclic compounds related to oxazoles, have been associated with anti-inflammatory and analgesic activities .
Antidiabetic Activity
Oxazole derivatives have been found to exhibit antidiabetic activity . This makes them potential candidates for the development of new antidiabetic drugs.
Antiobesity Activity
Oxazole derivatives have also been associated with antiobesity activity . This suggests that they could be used in the development of drugs for the treatment of obesity.
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of drugs for the treatment of diseases associated with oxidative stress.
作用機序
Target of Action
Oxazole derivatives, which include 2-(1,3-oxazol-4-yl)acetic acid, are known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by numerous non-covalent interactions .
Mode of Action
Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,4-oxadiazoles, which are structurally similar to oxazoles, have been reported to exhibit essential pharmacokinetic characteristics .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity it exhibits .
Action Environment
It’s worth noting that the biological activities of oxazole derivatives can be influenced by the substitution pattern in the oxazole ring .
将来の方向性
Oxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic methods and exploring the diverse biological potential of oxazole derivatives .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-oxazol-4-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-nitrobenzene", "ethyl oxalate", "sodium ethoxide", "2-aminoethanol", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "hydrogen peroxide", "sodium bicarbonate", "acetic acid" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitrobenzene with sulfuric acid and nitric acid to yield 4-bromo-2-nitrophenol", "Step 2: Reduction of 4-bromo-2-nitrophenol with sodium borohydride to yield 4-bromo-2-aminophenol", "Step 3: Cyclization of 4-bromo-2-aminophenol with ethyl oxalate and sodium ethoxide to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid ethyl ester", "Step 4: Hydrolysis of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid ethyl ester with sodium hydroxide to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid", "Step 5: Conversion of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid to 2-(1,3-oxazol-4-yl)acetic acid through a two-step process:", "Step 5.1: Acetylation of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid with acetic anhydride and sodium bicarbonate to yield 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid acetate", "Step 5.2: Oxidation of 2-(4-bromo-2-oxo-1,3-oxazolidin-3-yl)acetic acid acetate with hydrogen peroxide and acetic acid to yield 2-(1,3-oxazol-4-yl)acetic acid" ] } | |
CAS番号 |
1083396-10-4 |
製品名 |
2-(1,3-oxazol-4-yl)acetic acid |
分子式 |
C5H5NO3 |
分子量 |
127.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



